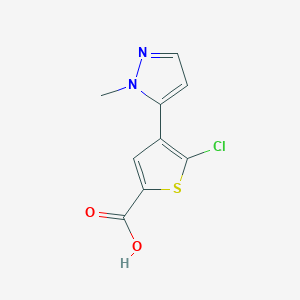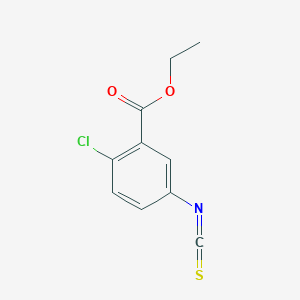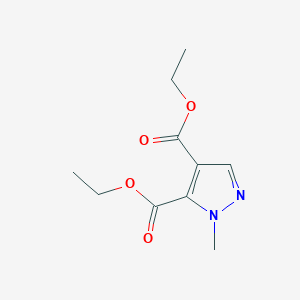![molecular formula C8H7BrN2 B3026730 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-89-8](/img/structure/B3026730.png)
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (6-BMMP) is a heterocyclic compound belonging to the pyridine family. It is a bioactive compound with a wide range of applications in medical and scientific research. 6-BMMP has been used in several lab experiments, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments have been studied.
Applications De Recherche Scientifique
Efficient Synthesis Techniques
One of the notable applications of 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is in the field of efficient synthesis. Nechayev et al. (2013) demonstrated an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which is a related compound. This synthesis involved sodium borohydride reduction of a related bromide compound and has potential applications in the synthesis of various N6-substituted analogs (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Functionalization for Agrochemicals and Functional Materials
Research by Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine (a close relative of this compound) to develop compounds for agrochemical and functional material applications. They introduced amino groups at the 6-position of the compound to form multidentate agents, showing the versatility of this compound in various applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Development of OLEDs, Sensors, and Bio-imaging Tools
Cardoza et al. (2019) conducted a study on the Pd-catalyzed synthesis of multi-aryl 7-azaindoles using a compound structurally similar to this compound. Their research indicated the potential use of these compounds in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019).
Application in Photochemical Behavior Studies
Jones and Phipps (1975) investigated the photochemical behavior of compounds including pyrrolo[3,2-b]pyridin-2-ones, which are structurally related to this compound. Their research provided insights into the photochemical properties of these compounds, which could have implications in the study of photochemistry (Jones & Phipps, 1975).
Synthesis of Antimycobacterial and Antimicrobial Compounds
A study by Jose et al. (2017) on the synthesis of pyrrolo[3,2-c]pyridine Mannich bases indicated the potential of these compounds in the development of antimicrobial and antimycobacterial agents. The study highlighted the synthesis of these bases from pyrrolo[3,2-c]pyridine scaffolds, showcasing the compound's relevance in medicinal chemistry (Jose et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against fgfr1 , suggesting that this compound may also target similar receptors or enzymes.
Mode of Action
Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it indeed targets fgfr1 as suggested, it could potentially affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Safety and Hazards
The compound has been classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVWBJMHQHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267419 | |
| Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-89-8 | |
| Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)


![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)






